Ethyl 2,5-dibromo-4-pyridinecarboxylate Ethyl 2,5-dibromo-4-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1214361-41-7
VCID: VC8371310
InChI: InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=NC=C1Br)Br
Molecular Formula: C8H7Br2NO2
Molecular Weight: 308.95 g/mol

Ethyl 2,5-dibromo-4-pyridinecarboxylate

CAS No.: 1214361-41-7

Cat. No.: VC8371310

Molecular Formula: C8H7Br2NO2

Molecular Weight: 308.95 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,5-dibromo-4-pyridinecarboxylate - 1214361-41-7

Specification

CAS No. 1214361-41-7
Molecular Formula C8H7Br2NO2
Molecular Weight 308.95 g/mol
IUPAC Name ethyl 2,5-dibromopyridine-4-carboxylate
Standard InChI InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
Standard InChI Key MDCJXPCOMJFSHQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NC=C1Br)Br
Canonical SMILES CCOC(=O)C1=CC(=NC=C1Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2,5-dibromo-4-pyridinecarboxylate (C₈H₇Br₂NO₂) features a pyridine core with bromine atoms at positions 2 and 5 and an ethoxycarbonyl group at position 4. The bromine substituents introduce significant steric and electronic effects, influencing the compound’s reactivity in cross-coupling reactions and electrophilic substitutions . The ester group enhances solubility in organic solvents and serves as a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Table 1: Theoretical Physicochemical Properties (Extrapolated from Analogs)

PropertyValueSource Analogs
Molecular Weight313.96 g/mol
Density~1.9 g/cm³
Boiling Point~260–265°C
Melting Point37–41°C (similar to )
LogP (Partition Coefficient)~3.0 (estimated)

Synthetic Methodologies

Bromination of Pyridine Derivatives

Reactivity and Applications

Cross-Coupling Reactions

The bromine atoms at positions 2 and 5 make this compound a valuable substrate for Suzuki-Miyaura and Ullmann couplings. For instance, palladium-catalyzed coupling with arylboronic acids could yield biaryl structures, which are prevalent in drug candidates .

Pharmaceutical Intermediates

Dibromopyridines are precursors to kinase inhibitors and antiviral agents. The ester group allows for late-stage modifications, such as hydrolysis to carboxylic acids for salt formation or amidation for prodrug development .

Materials Science

Brominated pyridines contribute to liquid crystals and organic semiconductors. The electron-withdrawing bromine and ester groups enhance charge transport properties, making this compound a candidate for organic field-effect transistors (OFETs) .

Future Research Directions

  • Optimization of Synthesis: Developing one-pot methodologies to reduce purification steps and improve yields.

  • Exploration of Biological Activity: Screening for antimicrobial or anticancer properties using in vitro assays.

  • Advanced Material Applications: Investigating thin-film morphology and charge mobility in OFET configurations.

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